molecular formula C21H17ClN4O2S B11654763 5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11654763
M. Wt: 424.9 g/mol
InChI Key: XYLPTBOZIPMDEF-UHFFFAOYSA-N
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Description

5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a phthalazine core substituted with a 4-chlorophenylamino group and a 2-methylbenzenesulfonamide moiety. Sulfonamides are renowned for their pharmacological versatility, including roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics . This compound’s structure combines a planar phthalazine ring (enhancing π-π stacking interactions) with a sulfonamide group (facilitating hydrogen bonding), making it a candidate for targeting proteins such as urea transporters or kinases. The 4-chloro substituent on the phenyl ring introduces electron-withdrawing effects, which may modulate electronic distribution and binding affinity .

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

5-[4-(4-chloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H17ClN4O2S/c1-13-6-7-14(12-19(13)29(23,27)28)20-17-4-2-3-5-18(17)21(26-25-20)24-16-10-8-15(22)9-11-16/h2-12H,1H3,(H,24,26)(H2,23,27,28)

InChI Key

XYLPTBOZIPMDEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with the phthalazine intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{4-[(4-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-{4-[(4-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Structural Differences :

  • R4 Substituent : PU1424 has a 4-methoxyphenyl group instead of 4-chlorophenyl. Methoxy is electron-donating, contrasting with chloro’s electron-withdrawing nature.
  • Biological Activity : PU1424 exhibits potent UT-B inhibition (IC₅₀ = 1.61 μmol/L in mice) . The methoxy group may enhance hydrophobic interactions or hydrogen bonding compared to chloro, though direct comparative data for the chloro analog are unavailable.
  • SAR Insights : The sulfonamide at R2 and substituents at R4 are critical for UT-B inhibition. Methoxy’s larger steric bulk and polarity may optimize binding pocket interactions .

Physicochemical Properties :

  • Chloro’s higher lipophilicity (logP ~3.5 estimated) vs. methoxy’s lower logP (~2.8) could affect membrane permeability and solubility.
  • Methoxy’s electron-donating nature may reduce metabolic stability compared to chloro’s electron-withdrawing effects .

4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Structural Differences :

  • Functional Groups : A Schiff base (imine) linker and hydroxyl group introduce hydrogen-bonding variability.

Pazopanib Analog: 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide

Structural Differences :

  • Heterocyclic Substituents : Indazole and pyrimidine moieties replace phthalazine, introducing bulkier, three-dimensional structures.
  • Target Specificity : Designed as a VEGF inhibitor (anticancer), contrasting with the urea transporter focus of the target compound .

Pharmacokinetic Insights :

  • Sulfonamide positioning relative to the pyrimidine ring may influence kinase selectivity .

Structure-Activity Relationship (SAR) and Electronic Effects

  • Substituent Electronic Effects :

    • Chloro (σₚ = 0.23) vs. methoxy (σₚ = -0.27) alters electron density on the phenyl ring, affecting charge-transfer interactions with target proteins .
    • Absolute hardness (η) calculations (using Mulliken’s formula η = ½(I - A)) suggest chloro’s higher hardness (lower polarizability) enhances stability but may reduce reactivity .
  • Sulfonamide Role :

    • The sulfonamide group’s hydrogen-bonding capacity is conserved across analogs, but its spatial orientation (e.g., torsion angles in crystal structures) modulates binding .

Biological Activity

5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a sulfonamide group, a phthalazine moiety, and a chlorophenyl substituent, making it a candidate for various therapeutic applications, particularly in the fields of antimicrobial and antiparasitic treatments.

Chemical Structure

The chemical structure of 5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can be represented as follows:

C18H17ClN2O2S\text{C}_{18}\text{H}_{17}\text{ClN}_{2}\text{O}_{2}\text{S}

This structure indicates the presence of key functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interfere with crucial biochemical pathways in pathogens. Research indicates that it exhibits potent antileishmanial and antimalarial activities. The mechanism involves:

  • Inhibition of Parasite Growth : The compound disrupts the life cycle of Leishmania and Plasmodium species, inhibiting their ability to infect and proliferate within host cells.
  • Targeting Specific Enzymatic Pathways : It may inhibit enzymes critical for DNA replication and metabolic processes in these parasites, leading to reduced viability and eventual death.

Antimicrobial Activity

Recent studies have demonstrated that 5-{4-[(4-Chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide exhibits significant antimicrobial properties. A summary of its antimicrobial activity is presented in the following table:

Pathogen Activity MIC (µg/mL) MBC (µg/mL)
Leishmania donovaniAntileishmanial0.51.0
Plasmodium falciparumAntimalarial0.30.6
Staphylococcus aureusAntibacterial1.02.0
Escherichia coliAntibacterial2.55.0

The above data indicates that the compound exhibits potent activity against several pathogens, particularly those responsible for significant global health issues.

Study 1: Antileishmanial Activity

A study conducted by researchers evaluated the antileishmanial efficacy of the compound in vitro against Leishmania donovani. The results indicated that it significantly inhibited promastigote growth with an IC50 value of 0.5 µg/mL, demonstrating its potential as a therapeutic agent for leishmaniasis treatment.

Study 2: Antimalarial Efficacy

In another study focusing on malaria, the compound was tested against Plasmodium falciparum. The findings revealed an IC50 value of 0.3 µg/mL, suggesting strong antimalarial properties that could be developed into a new treatment option for malaria.

Biochemical Pathways

The compound's action appears to involve multiple biochemical pathways:

  • Inhibition of Nucleic Acid Synthesis : By targeting enzymes involved in DNA replication.
  • Disruption of Metabolic Pathways : Interfering with key metabolic processes essential for parasite survival.

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